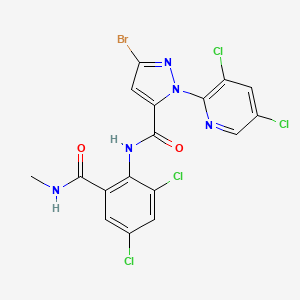

Tetrachlorantraniliprole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Número CAS |

1104384-14-6 |

|---|---|

Fórmula molecular |

C17H10BrCl4N5O2 |

Peso molecular |

538.0 g/mol |

Nombre IUPAC |

5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29) |

Clave InChI |

ONILAONOGQYBHW-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetrachlorantraniliprole on Insect Ryanodine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorantraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent and selective activity against a range of economically important insect pests. Its mode of action involves the targeted activation of insect ryanodine receptors (RyRs), large intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. This activation leads to an uncontrolled release of stored calcium ions into the cytoplasm, causing continuous muscle contraction, paralysis, and ultimately, the death of the insect. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with insect RyRs, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism of Action: Ryanodine Receptor Activation

The primary target of this compound and other diamide insecticides is the ryanodine receptor, a homo-tetrameric ion channel that governs the release of calcium (Ca²⁺) from intracellular stores, a critical process in muscle contraction and neuronal signaling.[1][2][3]

This compound acts as a potent activator of insect RyRs.[2][4] Upon binding, it locks the channel in a persistently open state. This stabilization of the open conformation leads to a massive and uncontrolled efflux of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum into the cytosol.[1][2][4] The resulting depletion of intracellular Ca²⁺ stores and the sustained high levels of cytoplasmic Ca²⁺ disrupt normal cellular function, leading to the key symptoms of diamide poisoning:

-

Immediate cessation of feeding

-

Lethargy and eventual death

Allosteric Modulation and Binding Sites

Radioligand binding studies have revealed that diamide insecticides do not bind to the same site as the classical RyR ligand, ryanodine. Instead, they bind to a distinct allosteric site within the transmembrane domain of the receptor.[1][5][6]

Interestingly, there are also distinct, though allosterically coupled, binding sites for the two major classes of diamide insecticides: the anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole, and by extension, this compound) and the phthalic diamides (e.g., flubendiamide).[5][6] This suggests a complex modulatory landscape on the insect RyR protein. The binding of one diamide can influence the binding of another, as well as the binding of ryanodine itself, highlighting the intricate allosteric regulation of the channel's function.[6][7][8][9][10][11]

dot

Caption: Allosteric binding sites on the insect ryanodine receptor.

Signaling Pathway

The binding of this compound to the insect RyR initiates a cascade of events culminating in insect paralysis. This pathway is relatively direct, focusing on the disruption of intracellular calcium homeostasis.

dot

Caption: Signaling pathway of this compound action.

Quantitative Data

The interaction of this compound and other diamides with RyRs has been quantified through various assays. The following tables summarize key data on binding affinities and the impact of resistance mutations.

Table 1: Binding Affinity and Potency of Diamides on Insect RyRs

| Compound | Insect Species | Assay Type | Parameter | Value | Reference |

| Chlorantraniliprole | Musca domestica (House fly) | [³H]Chlorantraniliprole Binding | IC₅₀ | 14 nM | [6] |

| Cyantraniliprole | Musca domestica (House fly) | [³H]Chlorantraniliprole Binding | IC₅₀ | 6 nM | [6] |

| Chlorantraniliprole | Chimeric Rabbit/Insect RyR | Time-lapse Ca²⁺ Release | EC₅₀ | 1.6 nM | [1] |

| Tetraniliprole | Chimeric Rabbit/Insect RyR | Time-lapse Ca²⁺ Release | EC₅₀ | 46.1 nM | [1] |

| Flubendiamide | Chimeric Rabbit/Insect RyR | Time-lapse Ca²⁺ Release | EC₅₀ | 25.1 nM | [1] |

Table 2: Effect of Ryanodine Receptor Mutations on Diamide Resistance

| Mutation | Insect Species | Diamide | Resistance Fold-Increase | Reference |

| G4946E | Plutella xylostella | Chlorantraniliprole | 39- to 739-fold | [12] |

| I4790M | Plutella xylostella | Chlorantraniliprole | 16- to 57-fold | [12] |

| I4790K | Plutella xylostella | Chlorantraniliprole | 1199- to >2778-fold | [12] |

| I4790M + G4946E | Chimeric Rabbit/Insect RyR | Chlorantraniliprole | >5000-fold (in EC₅₀) | [1] |

| Multiple Mutations | Plutella xylostella | Chlorantraniliprole | 2128-fold | [13] |

Note: this compound is a newer anthranilic diamide, and specific quantitative data for it is less prevalent in the cited literature than for the closely related chlorantraniliprole. The data for chlorantraniliprole is presented as a strong proxy for the binding and resistance characteristics of this compound.

Experimental Protocols

Understanding the mechanism of this compound relies on several key experimental techniques. Detailed below are the methodologies for radioligand binding assays, intracellular calcium measurements, and electrophysiological recordings.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand (like [³H]chlorantraniliprole) to its receptor in a tissue preparation.

Objective: To determine binding affinity (Kd) and concentration for 50% inhibition (IC₅₀) of competing ligands.

Methodology:

-

Membrane Preparation:

-

Dissect target tissue (e.g., insect thorax muscle) and homogenize in a buffered solution.[6]

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched with sarcoplasmic reticulum membranes containing RyRs.

-

Resuspend the final membrane pellet in a storage buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.[6]

-

-

Binding Incubation:

-

In assay tubes, combine the membrane preparation (e.g., 200 µg protein) with a specific concentration of the radioligand (e.g., 1 nM [³H]chlorantraniliprole).[6]

-

Add varying concentrations of the unlabeled test compound (e.g., this compound) to create a competition curve.

-

For total binding, add only the vehicle (e.g., ethanol). For non-specific binding, add a high concentration of the unlabeled ligand.

-

Incubate the mixture under defined conditions (e.g., 2 hours at 37°C for mammalian RyRs, potentially lower for insect RyRs).[14]

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter, which traps the membranes with bound ligand.[14]

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

dot

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Measurement

This method visualizes or quantifies the changes in cytosolic Ca²⁺ concentration in response to a compound, confirming the functional effect of RyR activation.

Objective: To measure the release of Ca²⁺ from intracellular stores.

Methodology:

-

Cell/Tissue Preparation:

-

Indicator Loading:

-

Imaging/Measurement:

-

Place the prepared cells/tissue on a microscope stage equipped for fluorescence imaging (e.g., confocal or widefield).

-

Establish a baseline fluorescence reading in a calcium-free external buffer to ensure the measured response is from internal stores.

-

Apply this compound to the preparation.

-

-

Data Acquisition and Analysis:

-

Record the fluorescence intensity over time.

-

An increase in fluorescence intensity corresponds to an increase in intracellular [Ca²⁺].

-

Quantify parameters such as the peak amplitude of the Ca²⁺ transient, the rate of rise, and the duration of the response.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to get a more accurate measure of [Ca²⁺].[18]

-

dot

Caption: Workflow for an intracellular calcium imaging experiment.

Electrophysiological Recording

Electrophysiology, particularly single-channel recording, provides the most direct evidence of ion channel activity.

Objective: To measure the electrical currents flowing through a single RyR channel and determine its open probability (Pₒ).

Methodology:

-

Preparation:

-

Incorporate the purified RyR protein or microsomal vesicles containing RyRs into an artificial lipid bilayer separating two chambers (cis and trans).[3]

-

Alternatively, use patch-clamp techniques on cells expressing the receptor.

-

-

Recording:

-

Use a patch-clamp amplifier to apply a voltage across the membrane and measure the resulting picoampere-level currents.

-

The cis chamber (representing the cytoplasm) contains the test compound, while the trans chamber (representing the SR lumen) contains high Ca²⁺.

-

-

Compound Application:

-

After establishing a baseline recording of channel activity, add this compound to the cis chamber.

-

-

Data Analysis:

-

Observe the single-channel recordings for changes in gating behavior. This compound is expected to significantly increase the channel's open probability (Pₒ) and mean open time, while decreasing the mean closed time.[3]

-

Analyze the current amplitude and gating kinetics to fully characterize the modulatory effect of the compound.

-

Molecular Basis of Selectivity and Resistance

Insect vs. Mammalian Selectivity

This compound exhibits remarkably high selectivity for insect RyRs over their mammalian counterparts, which is a key factor in its favorable safety profile for non-target organisms.[2][3] While it can weakly activate mammalian RyR1 at high concentrations, the dissociation constant (Kd) is approximately 100-fold higher than for insect RyRs, indicating a much lower affinity.[3] This selectivity is attributed to subtle but critical differences in the amino acid sequences within the diamide binding site located in the transmembrane region of the receptor.[1]

Resistance Mechanisms

The intensive use of diamide insecticides has led to the evolution of resistance in several major insect pest populations.[1][19] The primary mechanism of target-site resistance is the development of point mutations in the RyR gene.[12][13][19] These mutations, commonly found in or near the diamide binding pocket, can reduce the binding affinity of this compound, thereby decreasing its efficacy.[1][13][20] Key documented resistance mutations include G4946E and I4790M/K in the diamondback moth, Plutella xylostella.[12][13] Cryo-electron microscopy (cryo-EM) studies have shown that these mutations perturb the local structure of the binding site, directly interfering with insecticide binding and altering its binding pose.[1]

Conclusion

This compound's mechanism of action is a clear example of targeted molecular disruption. By allosterically binding to and activating insect ryanodine receptors, it triggers a catastrophic release of intracellular calcium, leading to paralysis and death. Its high selectivity for insect RyRs makes it a valuable tool in integrated pest management. A thorough understanding of its binding site, the allosteric modulation of the receptor, and the molecular basis of resistance is crucial for the development of next-generation insecticides that can overcome resistance and maintain high efficacy and safety standards. The experimental protocols outlined in this guide provide the foundational methods for continued research in this critical area of insecticide science.

References

- 1. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]

- 6. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbio.princeton.edu [molbio.princeton.edu]

- 8. Allosteric modulation of ryanodine receptor RyR1 by nucleotide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric Modulation of Ryanodine Receptor RyR1 by Nucleotide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Allosteric modulation of ryanodine receptor RyR1 by nucleotide derivatives | Program in Cryo-EM Guided Drug Design [electron.med.ubc.ca]

- 12. Varying contributions of three ryanodine receptor point mutations to diamide insecticide resistance in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel mutations and mutation combinations of ryanodine receptor in a chlorantraniliprole resistant population of Plutella xylostella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchmap.jp [researchmap.jp]

- 15. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A method to measure myocardial calcium handling in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 17. berthold.com [berthold.com]

- 18. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

- 19. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Chemical Properties of Tetrachlorantraniliprole

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorantraniliprole (TCAP) is a novel anthranilic diamide insecticide developed by Sinochem Corporation.[1] It demonstrates high efficacy against various lepidopteran insect species.[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an in-depth look at its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white solid powder. While specific experimental data for properties such as melting point and solubility are not widely published, its core identifiers and characteristics are well-established. Its close analog, chlorantraniliprole, has a melting point of 208-210 °C and is sparingly soluble in many organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloropyridin-2-yl)-1H-pyrazole-5-carboxamide[3][4] |

| CAS Number | 1104384-14-6 |

| Molecular Formula | C₁₇H₁₀BrCl₄N₅O₂[3][5] |

| Molecular Weight | 538.01 g/mol [3][5] |

| Physical Form | Solid |

| Appearance | White to Off-white |

| Stereochemistry | Achiral[3][5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a key pyrazole acid chloride intermediate followed by a final amide coupling reaction. One established synthetic route begins with 2,4,6-trichloropyridine.[1]

Experimental Protocols

The following outlines the key experimental steps for the synthesis of this compound based on the pathway starting from 2,4,6-trichloropyridine.[1]

Step 1: Synthesis of Dichlorinated 2-hydrazinopyridine

-

Reactants: 2,4,6-trichloropyridine and hydrazine.

-

Procedure: One of the chlorine substituents adjacent to the ring nitrogen of 2,4,6-trichloropyridine is replaced by hydrazine. This nucleophilic substitution reaction yields the dichlorinated 2-hydrazinopyridine intermediate.[1]

Step 2: Cyclization to a Pyrazolinone Derivative

-

Reactants: Dichlorinated 2-hydrazinopyridine and diethyl maleate.

-

Procedure: The resulting hydrazine derivative is cyclized with diethyl maleate to form the pyrazolinone derivative.[1]

Step 3: Conversion to a Bromopyrazole Derivative

-

Reactant: Pyrazolinone derivative and phosphorus oxybromide (POBr₃).

-

Procedure: The pyrazolinone is treated with phosphorus oxybromide to convert the hydroxyl group into a bromine atom, yielding the bromopyrazole derivative.[1]

Step 4: Saponification to Carboxylic Acid

-

Reactant: Bromopyrazole derivative.

-

Procedure: The ester function of the bromopyrazole derivative is hydrolyzed, typically under basic conditions (saponification), to form the corresponding carboxylic acid.[1]

Step 5: Chlorination to the Acid Chloride

-

Reactant: Pyrazole carboxylic acid.

-

Procedure: The carboxylic acid is converted to the more reactive acid chloride derivative using a standard chlorinating agent, such as thionyl chloride or oxalyl chloride.[1]

Step 6: Final Amide Formation

-

Reactants: The pyrazole acid chloride and 2-amino-3,5-dichloro-N-methylbenzamide.

-

Procedure: The final step involves an amide coupling reaction between the synthesized pyrazole acid chloride and 2-amino-3,5-dichloro-N-methylbenzamide to yield this compound.[1] The synthesis of the second reactant, 2-amino-3,5-dichloro-N-methylbenzamide, can be achieved via a one-pot method starting from isatoic anhydride and a methylamine solution, followed by chlorination.[6][7]

Mechanism of Action

This compound, like other anthranilic diamides, functions as a potent modulator of insect ryanodine receptors (RyRs).[1] These receptors are large ion channels located on the sarcoplasmic reticulum that are critical for regulating calcium release during muscle excitation-contraction coupling.

References

- 1. The introduction of Tetrachlorantraniliprole_Chemicalbook [chemicalbook.com]

- 2. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]

Discovery and development of Tetrachlorantraniliprole as a novel insecticide

An In-depth Technical Guide to the Discovery and Development of Tetrachlorantraniliprole

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound (TCAP) is a novel second-generation anthranilic diamide insecticide developed by Sinochem Corporation. It demonstrates high efficacy against a range of lepidopteran pests, acting as a potent modulator of insect ryanodine receptors (RyRs). This activation leads to the uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and eventual death of the target insect. TCAP exhibits excellent selectivity, with low toxicity to many non-target organisms, making it a valuable component for Integrated Pest Management (IPM) programs. This document provides a comprehensive overview of the discovery, synthesis, mode of action, biological efficacy, and experimental evaluation of this compound.

Introduction and Discovery Rationale

This compound (IUPAC name: 3-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloropyridin-2-yl)-1H-pyrazole-5-carboxamide) is a member of the diamide class of insecticides, which have become critical tools in modern agriculture. Developed by Sinochem Corporation under the code SYP9080 and announced in 2018, its discovery was built upon the success of earlier anthranilic diamides like chlorantraniliprole. The primary goal was to create a new active ingredient with a potent and specific mode of action against key insect pests, particularly those in the order Lepidoptera. The rationale was to leverage the known insecticidal target, the ryanodine receptor, to develop a molecule with potentially improved performance and a favorable toxicological profile.

Chemical Synthesis

The synthesis of this compound has been approached through various routes, with optimization focused on improving yield and suitability for large-scale manufacturing. An efficient six-step process has been developed starting from 2,3,5-trichloropyridine.

A key optimized synthetic route involves the following major steps:

-

Hydrazine Substitution: 2,3,5-trichloropyridine reacts with hydrazine hydrate to form 3-chloro-2-hydrazinopyridine.

-

Cyclization: A copper-catalyzed cyclization of the hydrazinopyridine with diethyl maleate forms the pyrazolone intermediate.

-

Chlorination & Saponification: The pyrazolone undergoes subsequent reactions to form the pyrazole carboxylic acid.

-

Acid Chloride Formation: The pyrazole carboxylic acid is converted to the corresponding acid chloride in a one-pot preparation.

-

Amide Formation: The crucial amide bond is formed by coupling the pyrazole acid chloride with a substituted benzamide intermediate (2-amino-3,5-dichloro-N-methylbenzamide). This final step yields this compound.

This optimized process achieves a significantly higher overall yield compared to initial seven-step methods.

Optimized synthesis workflow for this compound.

Mode of Action: Ryanodine Receptor Modulation

This compound, like other anthranilic diamides, exerts its insecticidal effect by targeting the insect's muscular system. Its specific molecular target is the ryanodine receptor (RyR), a large ion channel located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2]

Normal Muscle Function: In insects, muscle contraction is initiated by a nerve impulse that triggers the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the muscle cell cytoplasm via the RyR channels. This influx of Ca²⁺ causes the muscle fibers to contract. For the muscle to relax, this calcium is quickly pumped back into the sarcoplasmic reticulum.

Effect of this compound:

-

Binding and Activation: TCAP binds to the insect RyR at a specific site, locking the channel in an open conformation.[3]

-

Uncontrolled Calcium Release: This activation causes a continuous and uncontrolled leak of stored Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[4]

-

Muscle Paralysis: The sustained high concentration of intracellular Ca²⁺ leads to uncontrolled muscle contraction, depletion of calcium stores, and ultimately, muscle paralysis.

-

Cessation of Feeding and Death: Affected insects rapidly stop feeding, become lethargic, and eventually die.

A key advantage of diamide insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for mammals.[1][5]

Signaling pathway for this compound's mode of action.

Biological Efficacy and Selectivity

This compound has demonstrated high insecticidal activity against a specific spectrum of pests, primarily within the order Lepidoptera. It is notably effective against economically important pests such as the diamondback moth (Plutella xylostella), cabbage white butterfly (Pieris rapae), rice leaf roller (Cnaphalocrocis medinalis), and the beet armyworm (Spodoptera exigua).[3]

Data Presentation: Insecticidal Activity

The efficacy of an insecticide is commonly quantified by its median lethal concentration (LC₅₀), the concentration required to kill 50% of a test population.

| Target Pest | Life Stage | LC₅₀ (72h) | Reference |

| Spodoptera exigua (Beet Armyworm) | Larvae | 10.371 µg/L | [6] |

| Plutella xylostella (Diamondback Moth) | Larvae | 0.23 - 0.25 mg/L (48h) | [7] |

| Cnaphalocrocis medinalis (Rice Leaf Roller) | Larvae | ~0.204 - 1.186 mg/L | [8] |

Note: LC₅₀ values can vary based on the specific strain of the pest, bioassay method, and environmental conditions.

Data Presentation: Non-Target Organism Toxicity

A critical aspect of a modern insecticide is its safety profile for non-target and beneficial organisms. TCAP has shown a favorable profile in this regard.

| Non-Target Organism | Species | Effect | Reference |

| Harlequin Ladybeetle | Harmonia axyridis | No toxic effects observed at highest concentrations tested.[6] | [6] |

| Redworm | Eisenia fetida | No toxic effects observed at highest concentrations tested.[6] | [6] |

This selectivity makes this compound suitable for use in IPM programs where the preservation of beneficial insects and other non-target organisms is crucial.

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy and mode of action of new insecticides. Below are detailed methodologies for key experiments.

Protocol 1: Insecticidal Efficacy Bioassay (Leaf-Dip Method)

This protocol is a standard method for determining the LC₅₀ of an insecticide against foliage-feeding insect larvae.

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of technical grade this compound.

-

Dissolve it in a suitable solvent (e.g., acetone) to create a high-concentration stock solution. A small amount of a surfactant (e.g., Triton X-100) is often added to ensure even spreading on the leaf surface.

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution using distilled water to create a range of at least five to seven test concentrations.

-

These concentrations should be chosen to produce a mortality range from approximately 10% to 90%. A control group using only water and the solvent/surfactant is mandatory.

-

-

Treatment Application:

-

Excise leaf discs from an appropriate host plant (e.g., cabbage for P. xylostella) using a cork borer.

-

Individually dip each leaf disc into a test solution (or control solution) for approximately 10-30 seconds, ensuring complete and uniform coverage.

-

Allow the leaf discs to air-dry completely on a clean, non-absorbent surface.

-

-

Insect Exposure:

-

Place one dried, treated leaf disc into a Petri dish or a similar ventilated container lined with moistened filter paper to maintain humidity.

-

Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each container. Each concentration and the control should be replicated at least 3-5 times.

-

-

Incubation and Mortality Assessment:

-

Maintain the containers in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

-

Assess larval mortality at specific time points, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

-

-

Data Analysis:

-

Correct the observed mortality for any deaths in the control group using Abbott's formula.

-

Use probit analysis to calculate the LC₅₀, LC₉₀, and their corresponding 95% confidence intervals from the concentration-mortality data.

-

References

- 1. Toxicity and sublethal effects of chlorantraniliprole on the development and fecundity of a non-specific predator, the multicolored Asian lady beetle, Harmonia axyridis (Pallas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide | 500011-53-0 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Resistance in Cnaphalocrocis medinalis (Lepidoptera: Pyralidae) to new chemistry insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. entomoljournal.com [entomoljournal.com]

An In-depth Technical Guide to the Molecular Structure and Structure-Activity Relationship of Tetrachlorantraniliprole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorantraniliprole is a potent insecticide belonging to the anthranilic diamide class. Its efficacy stems from its specific action on insect ryanodine receptors (RyRs), leading to uncontrolled release of intracellular calcium and subsequent muscle paralysis. This technical guide provides a comprehensive overview of the molecular structure of this compound and delves into the critical aspects of its structure-activity relationship (SAR). Detailed experimental protocols for key bioassays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data is presented in structured tables for comparative analysis.

Molecular Structure of this compound

This compound is a complex synthetic molecule with the chemical formula C₁₇H₁₀BrCl₄N₅O₂ and a molecular weight of 538.01 g/mol . The core structure consists of a substituted anthranilamide scaffold, which is crucial for its insecticidal activity.

The IUPAC name for this compound is 3-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-1-(3,5-dichloro-2-pyridyl)-1H-pyrazole-5-carboxamide. Key structural features include a brominated pyrazole ring, a dichlorinated pyridine ring, and a dichlorinated phenyl ring bearing a methylcarbamoyl group.

Caption: Molecular structure of this compound.

Structure-Activity Relationship (SAR)

The insecticidal activity of this compound and other anthranilic diamides is highly dependent on their molecular structure. Modifications to different parts of the molecule can significantly impact its binding affinity to the ryanodine receptor and its overall efficacy.

Key Structural Moieties and Their Importance

-

Anthranilic Acid Moiety: The substituted phenyl ring and the adjacent amide group are essential for activity. The nature and position of substituents on the phenyl ring influence the molecule's conformation and binding.

-

Pyrazole Ring: The pyrazole ring is a critical component for interaction with the ryanodine receptor. Substitutions on this ring can modulate the insecticidal spectrum and potency.

-

Pyridine Ring: The N-pyridylpyrazole moiety is a common feature in potent diamide insecticides. The chlorine substituents on the pyridine ring contribute to the overall electronic and steric properties of the molecule, affecting its interaction with the target site.

-

Amide Linkages: The two amide bonds are crucial for maintaining the correct three-dimensional structure required for binding to the ryanodine receptor.

Quantitative SAR Data

The following table summarizes the insecticidal activity of this compound and its analogs against various lepidopteran pests. The data is presented as the median lethal concentration (LC₅₀), which is the concentration of the insecticide that kills 50% of the test insects.

| Compound/Analog | Modification | Target Pest | LC₅₀ (mg/L) | Reference |

| This compound | - | Plutella xylostella | 0.005 | F. Hoffmann-La Roche Ltd. (2015) |

| Analog 1 | Replacement of 3,5-dichloro-2-pyridyl with phenyl | Plutella xylostella | > 10 | F. Hoffmann-La Roche Ltd. (2015) |

| Analog 2 | Replacement of methyl on carbamoyl with ethyl | Plutella xylostella | 0.012 | F. Hoffmann-La Roche Ltd. (2015) |

| Analog 3 | Absence of bromine on pyrazole ring | Plutella xylostella | 0.5 | F. Hoffmann-La Roche Ltd. (2015) |

| Chlorantraniliprole | 2-chloro-4-cyano-6-methylphenyl instead of 2,4-dichloro-6-(methylcarbamoyl)phenyl | Mythimna separata | 0.4674 | MDPI (2024) |

| Compound 8i | Indane analog of Chlorantraniliprole | Mythimna separata | 1.0426 | MDPI (2024) |

| Compound 8q | Indane analog of Chlorantraniliprole | Mythimna separata | 80% mortality at 0.8 mg/L | MDPI (2024) |

Mechanism of Action

This compound exerts its insecticidal effect by targeting the insect ryanodine receptor (RyR), a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum.

Tetrachlorantraniliprole Binding Sites Within the Insect Ryanodine Receptor Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorantraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent and selective activity against a range of insect pests. Its mode of action is the targeted activation of the insect ryanodine receptor (RyR), a large intracellular calcium channel critical for muscle contraction.[1][2] This guide provides a detailed technical overview of the binding sites of this compound and related diamides within the insect RyR complex, summarizing key quantitative data, outlining experimental protocols used for characterization, and visualizing the associated molecular interactions and pathways. While specific binding affinity data for this compound is limited in the public domain, this guide will leverage data from its closely related analogue, chlorantraniliprole, and other diamides to provide a comprehensive understanding of its binding mechanism.

The this compound Binding Site

Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the binding location of diamide insecticides on the insect ryanodine receptor.[1] These compounds bind to a specific site within the transmembrane domain of the RyR, distinct from the binding site of the eponymous activator, ryanodine.[3][4] This binding site is located in a region that is not highly conserved between insects and mammals, which accounts for the high degree of selectivity of these insecticides.

The binding pocket for anthranilic diamides like this compound is situated at the interface of several transmembrane helices. Key amino acid residues that form this binding site have been identified through structural studies and are critical for the high-affinity interaction that leads to channel activation.

Allosteric Modulation of the Ryanodine Receptor

This compound and other diamides act as allosteric modulators of the insect RyR. Their binding to a site distinct from the primary ligand (calcium) or other modulators (like ATP and caffeine) induces a conformational change in the receptor. This conformational shift stabilizes the open state of the channel, leading to a sustained release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[1] This uncontrolled calcium release disrupts normal muscle function, causing paralysis and ultimately death of the insect.

The allosteric nature of this interaction is evidenced by radioligand binding studies, which show that the binding of diamides can be enhanced by the presence of other RyR activators, indicating that these different classes of molecules interact with distinct but coupled sites on the receptor complex.

Figure 1: Allosteric modulation of the insect ryanodine receptor by this compound.

Quantitative Binding Data

The following tables summarize quantitative data for the binding of diamide insecticides to insect ryanodine receptors. While specific data for this compound is sparse, the provided data for the closely related anthranilic diamide, tetraniliprole, and the parent compound, chlorantraniliprole, offer valuable insights into the potency of this class of insecticides.

Table 1: EC50 Values of Diamide Insecticides against Insect Ryanodine Receptors

| Compound | Insect Species/Cell Line | Receptor Type | EC50 (nM) | Reference |

| Tetraniliprole | Spodoptera frugiperda (Sf9 cells) | Wild-Type Insect RyR | 174.5 | [1] |

| Flubendiamide | Spodoptera frugiperda (Sf9 cells) | Wild-Type Insect RyR | 59.3 | [1] |

| Tetraniliprole | Chimeric Rabbit/Insect RyR | chiRyR | 46.1 | [1] |

| Flubendiamide | Chimeric Rabbit/Insect RyR | chiRyR | 25.1 | [1] |

Table 2: Impact of Resistance Mutations on Diamide Efficacy

| Mutation | Insect Species | Compound | Fold Resistance | Reference |

| I4790K | Plutella xylostella | Chlorantraniliprole | 1857 | [5] |

| I4790K | Plutella xylostella | Cyantraniliprole | 1433 | [5] |

| I4790K | Plutella xylostella | Flubendiamide | >2272 | [5] |

| G4946E | Plutella xylostella | Chlorantraniliprole | High | [6] |

Experimental Protocols

The characterization of this compound's binding site on the insect RyR relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand and a receptor.[4][7][8] These assays can be used to determine the affinity (Kd) of a radiolabeled ligand for its receptor and the density of receptors in a given tissue (Bmax). Competition binding assays, a variation of this technique, are used to determine the affinity (Ki) of a non-radiolabeled compound by measuring its ability to displace a known radioligand.

Protocol: [³H]-Ryanodine Competition Binding Assay

-

Membrane Preparation:

-

Dissect muscle tissue from the target insect species (e.g., flight muscles from adult moths).

-

Homogenize the tissue in ice-cold buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, and protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes containing the RyRs.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the insect muscle membrane preparation with a fixed concentration of [³H]-ryanodine (typically at or below its Kd).

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

To determine non-specific binding, include a set of wells with a high concentration of unlabeled ryanodine.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify the specific amino acid residues that constitute a binding site.[9] This method utilizes a photo-reactive analog of the ligand of interest, which, upon exposure to UV light, forms a covalent bond with nearby amino acids.

Protocol: Photoaffinity Labeling of the RyR with a Diamide Analog

-

Synthesize a Photo-reactive Diamide Probe:

-

Chemically synthesize an analog of this compound that incorporates a photo-reactive group (e.g., a phenyl azide or benzophenone) and a tag for detection (e.g., a biotin or a radiolabel).

-

-

Binding and Crosslinking:

-

Incubate the insect muscle membrane preparation with the photo-reactive diamide probe under conditions that favor binding.

-

Expose the mixture to UV light of a specific wavelength to activate the photo-reactive group and induce covalent crosslinking to the RyR.

-

-

Isolation and Digestion of the Labeled Receptor:

-

Separate the proteins in the membrane preparation using SDS-PAGE.

-

Identify the labeled RyR band (e.g., by autoradiography if a radiolabeled probe was used, or by Western blot if a biotinylated probe was used).

-

Excise the labeled protein band from the gel and digest it into smaller peptide fragments using a specific protease (e.g., trypsin).

-

-

Identification of the Labeled Peptide:

-

Separate the peptide fragments using high-performance liquid chromatography (HPLC).

-

Analyze the peptide fragments by mass spectrometry (MS) to identify the specific peptide that is covalently modified by the photo-reactive probe.

-

Further fragmentation of the labeled peptide (MS/MS) can pinpoint the exact amino acid residue(s) that are crosslinked.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to create specific changes in the amino acid sequence of a protein.[10] This method is invaluable for confirming the functional importance of amino acid residues identified by other techniques, such as photoaffinity labeling or structural studies.

Protocol: Site-Directed Mutagenesis of the Insect RyR

-

Clone the Insect RyR Gene:

-

Isolate the full-length cDNA encoding the ryanodine receptor from the target insect species.

-

Clone the RyR cDNA into an appropriate expression vector (e.g., a baculovirus vector for expression in insect cells or a mammalian expression vector for expression in cell lines like HEK293).

-

-

Introduce the Mutation:

-

Design primers that contain the desired nucleotide change to alter the codon for the target amino acid residue.

-

Use a polymerase chain reaction (PCR)-based method with these primers to introduce the mutation into the RyR cDNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

-

Express the Mutant Receptor:

-

Transfect the expression vector containing the mutated RyR gene into a suitable host cell line (e.g., Sf9 insect cells or HEK293 cells).

-

Allow the cells to express the mutant RyR protein.

-

-

Functional Characterization:

-

Prepare membrane fractions from the cells expressing the mutant RyR.

-

Perform radioligand binding assays (as described in section 4.1) to determine if the mutation alters the binding affinity of this compound.

-

Conduct calcium flux assays to assess how the mutation affects the ability of this compound to activate the channel.

-

Signaling Pathway

The binding of this compound to the insect ryanodine receptor initiates a signaling cascade that ultimately leads to muscle paralysis. The following diagram illustrates the key steps in this pathway.

Figure 3: Signaling pathway of this compound-induced muscle paralysis in insects.

Conclusion

The insect ryanodine receptor is a validated and highly effective target for a new generation of insecticides, including this compound. The specific binding site for diamides within the transmembrane domain of the receptor, coupled with their allosteric mode of action, provides a basis for their potent and selective insecticidal activity. A thorough understanding of the molecular interactions at this binding site, facilitated by the experimental approaches outlined in this guide, is crucial for the development of new insect control agents and for managing the emergence of insecticide resistance. The continued application of structural biology, molecular modeling, and sophisticated biochemical assays will undoubtedly lead to further refinements in our understanding of this important insecticide target.

References

- 1. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.cgl.org.cn [m.cgl.org.cn]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Key role of the ryanodine receptor I4790K mutation in mediating diamide resistance in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Fluorescent Probes for Insect Ryanodine Receptors: Candidate Anthranilic Diamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Metabolic Pathways of Tetrachlorantraniliprole: A Technical Guide for Researchers

An In-depth Examination of Metabolism in Target and Non-target Organisms

Introduction

Metabolic Pathways in Target Organisms (Insects)

The metabolism of tetrachlorantraniliprole in target insects is a key determinant of its insecticidal activity and the potential for resistance development. The primary metabolic pathways involve oxidation, hydrolysis, and conjugation reactions, facilitated by enzyme systems such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).

Key Metabolic Reactions:

-

Oxidation: P450s are a major family of enzymes involved in the initial detoxification of insecticides.[2] In the case of diamides, P450s can catalyze hydroxylation reactions on the this compound molecule.

-

Hydrolysis: The ester or amide linkages in the this compound molecule can be cleaved by hydrolases, leading to the formation of more polar metabolites.

-

Conjugation: Following oxidation and hydrolysis, the resulting metabolites can be conjugated with endogenous molecules such as glutathione, catalyzed by GSTs.[3] This process increases the water solubility of the metabolites, facilitating their excretion from the insect's body.

dot

Figure 1: Generalized metabolic pathway of this compound in target insects.

Metabolic Pathways in Non-Target Organisms

The selectivity of this compound is a key feature, with generally lower toxicity observed in non-target organisms compared to target pests. This selectivity is, in part, due to differences in metabolic pathways and rates.

Mammals

In mammalian systems, such as rats, this compound is expected to undergo extensive metabolism. Based on studies with the related compound chlorantraniliprole, the primary metabolic pathways in livestock involve:[5]

-

Hydroxylation: Addition of hydroxyl groups to the molecule.

-

Cyclization: Formation of a ring structure with the loss of a water molecule.

-

N-demethylation: Removal of a methyl group from a nitrogen atom.

These transformations lead to the formation of more polar metabolites that can be readily excreted. The US EPA has not identified any human health risk concerns associated with tetraniliprole.[6]

dot

Figure 2: Proposed metabolic pathway of this compound in mammals.

Other Non-Target Organisms

Quantitative Data on this compound and its Metabolites

Quantitative data on the metabolism of this compound is crucial for risk assessment. The following tables summarize the available data on the residues of this compound and its metabolite BCS-CQ63359 in tomato and soil.

Table 1: Residues of this compound and its Metabolite BCS-CQ63359 in Tomato [8][9]

| Time After Application (days) | This compound (mg/kg) | BCS-CQ63359 (mg/kg) |

| 1 | 0.52 - 0.86 | <0.01 |

| 3 | 0.24 - 0.47 | <0.01 |

| 5 | 0.12 - 0.31 | <0.01 |

| 7 | <0.01 - 0.10 | <0.01 |

| 14 | <0.01 | <0.01 |

| 21 | <0.01 | <0.01 |

| 28 | <0.01 | <0.01 |

Table 2: Residues of this compound and its Metabolite BCS-CQ63359 in Soil at Harvest (28 days) [8]

| Analyte | Residue at Lower Dose (mg/kg) | Residue at Higher Dose (mg/kg) |

| This compound | 0.160 | 0.250 |

| BCS-CQ63359 | 0.061 | 0.090 |

| Total | 0.221 | 0.340 |

Experimental Protocols

The following sections provide an overview of the methodologies used to study the metabolism of this compound and related compounds.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various matrices.[10]

Protocol Outline:

-

Homogenization: A representative sample (e.g., 10-15 g of crop material) is homogenized.

-

Extraction: The homogenized sample is extracted with acetonitrile. For soil samples, an initial hydration step may be included.

-

Salting Out: Anhydrous magnesium sulfate and sodium acetate are added to induce phase separation.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Final Extract Preparation: The cleaned extract is then ready for analysis by LC-MS/MS.

dot

Figure 3: QuEChERS sample preparation workflow for residue analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the sensitive and selective quantification of this compound and its metabolites.[8][11]

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

-

In Vitro Metabolism Studies Using Microsomes

Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of P450 enzymes and are used to study Phase I metabolism in vitro.[3]

Protocol Outline:

-

Microsome Preparation: Microsomes are isolated from the liver or other tissues of interest (e.g., insect midgut) by differential centrifugation.

-

Incubation: Microsomes are incubated with this compound in a buffered solution containing NADPH (a necessary cofactor for P450 activity).

-

Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.

-

Analysis: The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

dot

Figure 4: Workflow for in vitro metabolism studies using microsomes.

Glutathione S-Transferase (GST) Activity Assay

GST activity can be measured spectrophotometrically by monitoring the conjugation of glutathione (GSH) to a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

Protocol Outline:

-

Enzyme Preparation: A cytosolic fraction containing GSTs is prepared from the tissue of interest.

-

Reaction Mixture: The enzyme preparation is added to a reaction mixture containing GSH and CDNB in a suitable buffer.

-

Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the formation of the GSH-CDNB conjugate, is measured over time.

-

Activity Calculation: The rate of change in absorbance is used to calculate the GST activity.

Conclusion

The metabolic pathways of this compound involve a series of detoxification reactions that vary between target and non-target organisms, contributing to its selective insecticidal activity. While a complete quantitative picture of TCAP metabolism is still developing, the available data, primarily from studies on related diamide insecticides, indicate that oxidation by cytochrome P450s and conjugation by glutathione S-transferases are key processes. The analytical methods and experimental protocols outlined in this guide provide a framework for further research into the metabolic fate of this important insecticide. A deeper understanding of these metabolic pathways will be instrumental in optimizing the use of this compound in agriculture while minimizing its impact on non-target species and the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glutathione S-transferase (PxGST2L) may contribute to the detoxification metabolism of chlorantraniliprole in Plutella xylostella(L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epestcontrol.com [epestcontrol.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Method validation, residue dissipation and dietary risk assessment of tetraniliprole, BCS-CQ63359, spirotetramat and its metabolites in or on tomato using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissipation kinetics, dietary and ecological risk assessment of chlorantraniliprole residue in/on tomato and soil using GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of pesticides and industrial chemicals in fish - PMC [pmc.ncbi.nlm.nih.gov]

Toxicokinetics and Toxicodynamics of Tetrachlorantraniliprole in Lepidopteran Pests: A Technical Guide

Abstract: Tetrachlorantraniliprole is a novel anthranilic diamide insecticide demonstrating high efficacy against a range of lepidopteran pests.[1] Its mode of action involves the targeted activation of insect ryanodine receptors, leading to catastrophic disruption of calcium homeostasis.[1][2] This technical guide provides an in-depth examination of the toxicodynamic and toxicokinetic properties of this compound in key lepidopteran species. We consolidate quantitative toxicity data, detail the molecular mechanism of action, and describe prevalent resistance mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the assessment of toxicity and metabolic resistance, supplemented by visualizations of key pathways and workflows to support researchers, scientists, and professionals in drug development and integrated pest management.

Toxicodynamics: The Mechanism of Action

The toxicological impact of an insecticide is defined by its toxicodynamics, which encompasses the molecular interaction with its target site and the subsequent physiological and biochemical effects leading to toxicity.

Primary Target Site: The Ryanodine Receptor

The molecular target for this compound, like other diamide insecticides, is the ryanodine receptor (RyR).[1][2][3] The RyR is a large, homotetrameric ion channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[3][4] In a healthy insect, the RyR plays a crucial role in excitation-contraction coupling by regulating the release of stored calcium (Ca²⁺) ions from the SR into the cytoplasm, which is essential for muscle contraction.[4][5]

Molecular Interaction and Signaling Pathway

This compound functions as a potent activator of the insect RyR.[2] It binds to a specific site within the transmembrane region of the receptor, locking it in an open conformation.[3] This action leads to a continuous and uncontrolled leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[2][3] The resulting massive increase in intracellular Ca²⁺ concentration overwhelms the cell's ability to regulate calcium levels, leading to tonic muscle contraction, paralysis, and ultimately, the death of the insect.[3] This selective activation of insect RyRs over their mammalian counterparts contributes to the compound's favorable safety profile for non-target organisms.[6]

Physiological and Toxicological Effects

Upon exposure to this compound, lepidopteran larvae exhibit a characteristic set of symptoms. The initial effect is rapid muscle paralysis, which leads to an immediate cessation of feeding. This is followed by lethargy and, ultimately, death.[3] Sublethal doses can also have significant negative impacts, including prolonged developmental stages and reduced reproductive capacity.[7]

Quantitative Toxicodynamic Data

The potency of this compound is quantified through bioassays that determine the concentration required to elicit a specific toxicological endpoint, most commonly the lethal concentration that kills 50% of the test population (LC₅₀).

Acute Toxicity (LC₅₀)

This compound exhibits high insecticidal activity against various lepidopteran pests. The following table summarizes reported LC₅₀ values. For comparative context, data for the closely related and widely studied chlorantraniliprole are also included.

| Compound | Pest Species | Life Stage | Bioassay Time | LC₅₀ | 95% Confidence Interval | Reference |

| This compound | Spodoptera exigua | 1st Instar Larvae | 72 h | 10.371 µg/L | - | [7] |

| Chlorantraniliprole | Spodoptera frugiperda | 3rd Instar Larvae | 72 h | 0.25 µg/g | - | [8] |

| Chlorantraniliprole | Spodoptera frugiperda | 4th Instar Larvae | - | 32.45 µg/mL | - | [9] |

| Chlorantraniliprole | Spodoptera litura | Adult Moths | 24 h | 0.56 mg/L | 0.38 - 0.78 mg/L | [10] |

| Chlorantraniliprole | Spodoptera frugiperda | - | 48 h | 2.781 mg/L | - | [11] |

Sublethal Effects

Exposure to sublethal concentrations (e.g., LC₁₀, LC₃₀) of diamide insecticides can significantly impact the life-cycle and population dynamics of lepidopteran pests.

| Compound | Pest Species | Concentration | Observed Sublethal Effects | Reference |

| This compound | Spodoptera exigua | LC₁₀, LC₃₀ | Prolonged duration of larval and pupal stages; Reduced population parameters (e.g., survival rate). | [7] |

| Chlorantraniliprole | Spodoptera frugiperda | LC₁₀, LC₂₅ | Prolonged larval and pupal development; Reduced adult emergence and egg hatching rates; Decreased food utilization and nutrient content. | [8] |

| Chlorantraniliprole | Spodoptera frugiperda | Sublethal | Prolonged larval and pupal stages; Decreased weights at each developmental phase; Impaired ovarian development. | [12] |

| Chlorantraniliprole | Spodoptera litura | LC₂₀, LC₅₀ | Substantially reduced fecundity; Lowered egg-hatching rates; Reduced net reproductive rate and intrinsic rate of increase. | [10] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetics describes the journey of a chemical through an organism. While detailed quantitative ADME studies for this compound are not extensively available in public literature, its behavior can be inferred from efficacy studies and research into resistance mechanisms.

Absorption

This compound is effective through both ingestion and contact, indicating it can be absorbed through the midgut and the insect's cuticle.[2] Ingestion is often the more pronounced pathway for diamide insecticides.[2]

Metabolism and Detoxification

The primary mechanism for the detoxification of diamide insecticides in lepidopteran pests involves metabolic enzymes. Cytochrome P450 monooxygenases (P450s) are key enzymes responsible for metabolizing these compounds.[13][14] The upregulation or overexpression of specific P450 genes is a well-documented mechanism of resistance, suggesting that P450-mediated oxidation is a critical step in the metabolism and subsequent excretion of this compound.[13][15]

Experimental Protocols

Standardized bioassays are essential for determining insecticide efficacy and for monitoring the development of resistance in pest populations.

Protocol: Larval Bioassay for Acute Toxicity (LC₅₀ Determination)

This protocol describes a diet-incorporation method for assessing the toxicity of this compound to lepidopteran larvae.

1. Materials:

-

This compound (technical grade)

-

Appropriate solvent (e.g., acetone)

-

Surfactant (e.g., Triton X-100)

-

Distilled water

-

Artificial diet specific to the test insect

-

Multi-well bioassay trays (e.g., 24-well plates)

-

Synchronized lepidopteran larvae (e.g., 3rd instar)

-

Environmental chamber (controlled temperature, humidity, photoperiod)

-

Probit analysis software (e.g., PoloPlus)

2. Methodology:

-

Insect Rearing: Rear larvae on an artificial diet under controlled conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod) to obtain a sufficient number of healthy, same-aged individuals.

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent.

-

Serial Dilutions: Create a series of at least five graded concentrations of the insecticide using distilled water containing a surfactant. A control group containing only water and surfactant must be included.

-

Diet Incorporation: Thoroughly mix each insecticide dilution into the molten artificial diet before it solidifies. Pour the treated diet into the wells of the bioassay trays and allow it to cool.

-

Infestation: Place one larva into each well of the bioassay trays. Seal the trays with a breathable lid.

-

Incubation: Place the trays in an environmental chamber under the same conditions used for rearing.

-

Mortality Assessment: Record larval mortality at specified intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.

-

Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%.[7] Analyze the dose-mortality data using Probit analysis to calculate the LC₅₀, LC₉₀, and their respective 95% confidence intervals.

Protocol: Synergist Bioassay for Investigating Metabolic Resistance

This protocol is used to determine if metabolic detoxification, particularly by P450 enzymes, contributes to insecticide resistance.

1. Materials:

-

As per the LC₅₀ bioassay protocol.

-

A synergist, such as piperonyl butoxide (PBO), which inhibits P450 enzyme activity.

2. Methodology:

-

Establish two parallel bioassays as described in section 4.1.

-

In the first bioassay, determine the LC₅₀ of this compound alone for both susceptible and potentially resistant insect strains.

-

In the second bioassay, pre-treat the larvae or incorporate a fixed, non-lethal concentration of PBO into the diet for all concentrations of this compound.

-

Determine the LC₅₀ of this compound in the presence of PBO for both strains.

-

Data Analysis: Calculate the Synergism Ratio (SR) using the formula:

-

SR = (LC₅₀ of insecticide alone) / (LC₅₀ of insecticide + synergist)

-

An SR value significantly greater than 1 (typically >2) in the resistant strain suggests that P450-mediated metabolism is a mechanism of resistance.[15]

-

Resistance Mechanisms

The intensive use of diamide insecticides has led to the evolution of resistance in several lepidopteran pest populations.

Target-Site Resistance

The primary mechanism of target-site resistance involves genetic mutations in the RyR gene.[16] Specific point mutations, such as G4946E and I4790M, located in the transmembrane domain of the receptor, can alter the binding site for diamide insecticides.[3][16] These mutations reduce the binding affinity of the insecticide, thereby decreasing its efficacy and conferring a resistant phenotype.[3][5]

Metabolic Resistance

Metabolic resistance occurs when insects enhance their ability to detoxify the insecticide before it reaches the target site. This is often achieved through the increased expression and activity of detoxification enzymes.[15] For diamide insecticides, the overexpression of certain cytochrome P450 genes has been strongly linked to resistance in pests like Spodoptera frugiperda and Plutella xylostella.[13][15][17]

Conclusion

This compound is a highly effective insecticide against lepidopteran pests due to its specific action on the insect ryanodine receptor, which disrupts calcium homeostasis and leads to paralysis and death. Its toxicokinetics are characterized by effective uptake via ingestion and contact, with metabolism by P450 enzymes being a key factor in detoxification. The emergence of resistance, driven by both target-site mutations and enhanced metabolic detoxification, underscores the need for robust monitoring and integrated management strategies. The protocols and data presented in this guide provide a technical foundation for researchers to further investigate the properties of this insecticide and to develop sustainable solutions for pest control.

References

- 1. The introduction of Tetrachlorantraniliprole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chlorantraniliprole resistance in the diamondback moth (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the sublethal effect of this compound on Spodoptera exigua and its potential toxicity to two non-target organisms | PLOS One [journals.plos.org]

- 8. Response of Life Parameters and Nutritional Physiology of Spodoptera frugiperda (J.E. Smith) to Sublethal Concentrations of Chlorantraniliprole [ijabbr.com]

- 9. entomoljournal.com [entomoljournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Lethal, Sub-Lethal and Trans-Generational Effects of Chlorantraniliprole on Biological Parameters, Demographic Traits, and Fitness Costs of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic sublethal exposure to chlorantraniliprole inhibits growth and development by disrupting the sugar and fatty acid metabolism in Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorantraniliprole Resistance in Spodoptera frugiperda: Resistance Monitoring, Resistance Risk, and Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Resistance monitoring and mechanism in the fall armyworm Spodoptera frugiperda (Lepidoptera: Noctuidae) for chlorantraniliprole from Sichuan Province, China [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Transcriptome Analysis of Chlorantraniliprole Resistance Development in the Diamondback Moth Plutella xylostella | PLOS One [journals.plos.org]

Bioavailability and Uptake Mechanisms of Tetrachlorantraniliprole in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachlorantraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent activity against a range of insect pests, primarily within the order Lepidoptera. Its efficacy is intrinsically linked to its bioavailability and the efficiency of its uptake into the insect's body. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and uptake mechanisms of this compound in insects. Key aspects covered include the routes of entry, the pivotal role of the insect cuticle, transport into the hemolymph, and the metabolic pathways that influence its systemic availability. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound is a novel insecticide that, like other diamides, acts as a potent activator of insect ryanodine receptors (RyRs).[1][2] This activation leads to an uncontrolled release of internal calcium stores within muscle cells, causing muscle contraction, paralysis, and ultimately, the death of the insect.[3][4] The bioavailability of this compound, defined as the fraction of an administered dose that reaches the systemic circulation (hemolymph), is a critical determinant of its insecticidal activity. Understanding the mechanisms governing its uptake and distribution is paramount for optimizing its efficacy, developing resistance management strategies, and designing novel insecticidal compounds.

This guide will delve into the primary routes of this compound uptake, the physicochemical properties influencing its movement across biological barriers, and the metabolic processes that can impact its concentration at the target site.

Physicochemical Properties of Diamide Insecticides

The bioavailability of an insecticide is significantly influenced by its physicochemical properties. While specific data for this compound is limited, the properties of the closely related and well-studied chlorantraniliprole provide a valuable proxy.

| Property | Value (Chlorantraniliprole) | Implication for Bioavailability |

| Molecular Weight | 483.1 g/mol | Influences diffusion rates across membranes. |

| LogP (Octanol-Water Partition Coefficient) | 2.76 | Indicates moderate lipophilicity, suggesting a balance between solubility in the waxy cuticle and aqueous hemolymph.[5] |

| Water Solubility | Low | Low water solubility can be a limiting factor for uptake from aqueous environments but may favor partitioning into the lipid-rich cuticle.[3] |

These properties suggest that diamide insecticides like this compound are sufficiently lipophilic to penetrate the insect's waxy outer cuticle, yet possess enough polarity to be transported within the aqueous environment of the hemolymph.

Uptake Mechanisms of this compound

This compound can enter an insect's body through two primary routes: ingestion (stomach poisoning) and contact (cuticular penetration).[3]

Oral Uptake (Ingestion)

When an insect feeds on a plant treated with this compound, the insecticide is ingested and enters the digestive system. From the gut, it must be absorbed across the midgut epithelium to reach the hemolymph and be distributed throughout the body to its target sites in muscle and nerve cells. The efficiency of oral uptake is dependent on factors such as the insect's feeding behavior, the rate of digestion, and the permeability of the gut lining to the insecticide molecule.

Contact Uptake (Cuticular Penetration)

Direct contact with this compound residues on a plant surface can lead to its absorption through the insect's cuticle. The cuticle, a complex, multi-layered structure, serves as the primary barrier to the external environment.[6] Penetration of the cuticle is a critical step for contact insecticides and is a key determinant of their bioavailability.[7]

The process of cuticular penetration can be conceptually divided into several stages:

-

Adsorption: The insecticide molecule first adsorbs to the surface of the epicuticle.

-

Diffusion through the Epicuticle: The lipophilic nature of this compound facilitates its dissolution into and diffusion across the waxy layers of the epicuticle.

-

Partitioning into the Procuticle: The molecule then moves into the more hydrophilic procuticle, which is composed of chitin and proteins.

-

Transport to the Hemolymph: Finally, the insecticide diffuses across the epidermis and into the hemolymph, where it can be transported to the target ryanodine receptors.

Factors influencing the rate of cuticular penetration include the thickness and composition of the insect's cuticle, the physicochemical properties of the insecticide, and environmental conditions such as temperature and humidity.[8] Resistance to insecticides can arise from a thickening of the cuticle, which slows the rate of penetration.[7]

Diagram of this compound Uptake and Translocation

Caption: General pathways for oral and contact uptake of this compound.

Metabolism of this compound and its Impact on Bioavailability

Once in the hemolymph, this compound is subject to metabolic processes, primarily carried out by detoxification enzymes such as cytochrome P450 monooxygenases (P450s).[9] These enzymes can modify the insecticide, often making it more water-soluble and easier to excrete. This metabolic breakdown reduces the amount of active ingredient that reaches the target site, thereby decreasing its bioavailability and efficacy.

Several cytochrome P450 genes have been implicated in the metabolism of and resistance to the closely related chlorantraniliprole in various lepidopteran pests. Overexpression of these genes can lead to enhanced metabolism and reduced susceptibility to the insecticide.

Table of Cytochrome P450s Implicated in Diamide Metabolism

| Cytochrome P450 Gene | Insect Species | Reference |

| CYP6BG1 | Plutella xylostella (Diamondback moth) | [7] |

| CYP6CV5 | Chilo suppressalis (Asiatic rice borer) | [3] |

| CYP9A68 | Chilo suppressalis (Asiatic rice borer) | [3] |

| CYP321F3 | Chilo suppressalis (Asiatic rice borer) | [3] |

| CYP324A12 | Chilo suppressalis (Asiatic rice borer) | [3] |

| CYP9A21v3 | Spodoptera exigua (Beet armyworm) | [9] |

Molecular Mechanism of Action: Ryanodine Receptor Activation

The primary target of this compound is the ryanodine receptor (RyR), a large ion channel located on the membrane of the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in neurons.[1][4]

Signaling Pathway of this compound at the Ryanodine Receptor

Caption: Molecular signaling cascade initiated by this compound.

The binding of this compound to a specific site on the insect RyR locks the channel in an open state.[8] This leads to a continuous and uncontrolled leakage of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of the muscle cell.[10] The resulting elevated cytosolic Ca²⁺ concentration causes sustained muscle contraction, leading to paralysis, cessation of feeding, and ultimately, death of the insect. Importantly, diamide insecticides show high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[1]

Experimental Protocols for Assessing Bioavailability

Determining the bioavailability of this compound in insects requires specific experimental procedures. Below are detailed methodologies for key experiments.

Cuticular Penetration Assay

This assay quantifies the rate and extent of insecticide absorption through the insect's cuticle.

Materials:

-

This compound (technical grade)

-

Radiolabeled [¹⁴C]-Tetrachlorantraniliprole (if available for tracer studies)

-

Acetone or other suitable solvent

-

Test insects (e.g., late-instar larvae of a target pest)

-

Microapplicator

-

Glass vials

-

Scintillation counter and scintillation fluid (for radiolabeled studies)

-

LC-MS/MS system (for non-radiolabeled studies)

Procedure:

-

Dosing Solution Preparation: Prepare a dosing solution of this compound in a suitable solvent at a known concentration. For tracer studies, a mixture of labeled and unlabeled compound is used.

-

Topical Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to a specific area of the insect's cuticle, typically the dorsal thorax.

-